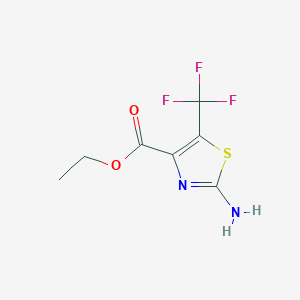

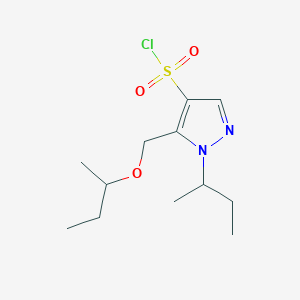

![molecular formula C14H18N2O4 B2954519 3-Phenyl-hexahydro-1H-pyrrolo[1,2-C]imidazole; oxalic acid CAS No. 1216315-17-1](/img/structure/B2954519.png)

3-Phenyl-hexahydro-1H-pyrrolo[1,2-C]imidazole; oxalic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrroloimidazoles are a class of compounds that contain a pyrrole ring fused with an imidazole ring . They are part of a larger class of compounds known as polycyclic pyrrole-fused heterocycles . These compounds have been widely investigated in medicinal and organic chemistry due to their diverse biological properties . Oxalic acid is a simple dicarboxylic acid with the formula C2H2O4. It’s a colorless crystalline solid that forms a colorless solution in water.

Synthesis Analysis

The synthesis of pyrroloimidazoles has been a topic of interest in recent years . Various synthetic routes have been developed, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . One notable method involves a one-pot cascade and metal-free reaction .Molecular Structure Analysis

Pyrroloimidazoles have a unique molecular structure that includes a pyrrole ring and an imidazole ring . This structure is a privileged heterocycle found in numerous natural products .Chemical Reactions Analysis

The assembly of pyrroloimidazoles likely involves the formation of the pyrrolate anion in the first stage due to the greater deprotonating ability of certain super-base systems .Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

A novel strategy for constructing the 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbone has been developed, leveraging the coupling between N-tosylhydrazones and 2-chloro-3-nitroimidazo[1,2-a]pyridines. This method facilitates rapid access to new libraries of molecules, showcasing the utility of this compound class in diversity-oriented synthesis (DOS). One compound from this research showed significant antiproliferative activity against human colon cancer cell lines, illustrating potential therapeutic applications (Zhang et al., 2019).

Luminescence Studies

Ln–Cd heterometal organic–inorganic hybrid materials based on "3-Phenyl-hexahydro-1H-pyrrolo[1,2-C]imidazole; oxalic acid" have been synthesized, showing significant potential in luminescence applications. These materials exhibit characteristic emission bands of Eu3+ ions, indicating their utility in developing luminescent materials (Sun et al., 2014).

Antimicrobial Applications

A series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts have been synthesized, demonstrating antibacterial and antifungal activity. This research underscores the antimicrobial potential of derivatives of "3-Phenyl-hexahydro-1H-pyrrolo[1,2-C]imidazole; oxalic acid" against various pathogens, including Staphylococcus aureus and Escherichia coli (Demchenko et al., 2021).

Organic Synthesis and Catalysis

"3-Phenyl-hexahydro-1H-pyrrolo[1,2-C]imidazole; oxalic acid" has been used in the one-pot synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles and 2,4,5-triaryl-1H-imidazoles, showcasing the catalytic applications of oxalic acid in organic synthesis. This work highlights the versatility of oxalic acid in facilitating efficient synthesis processes, offering a sustainable approach to synthesizing complex heterocyclic compounds (Kokare et al., 2007).

Direcciones Futuras

Propiedades

IUPAC Name |

oxalic acid;3-phenyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolo[1,2-c]imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.C2H2O4/c1-2-5-10(6-3-1)12-13-9-11-7-4-8-14(11)12;3-1(4)2(5)6/h1-3,5-6,11-13H,4,7-9H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOJRJQKDPVHQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNC(N2C1)C3=CC=CC=C3.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-hexahydro-1H-pyrrolo[1,2-C]imidazole; oxalic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

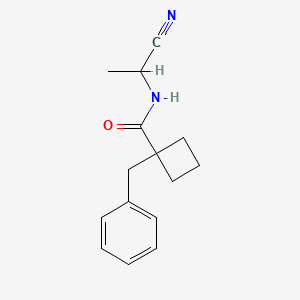

![N-(2,5-dimethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2954441.png)

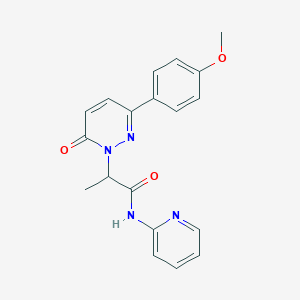

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2954443.png)

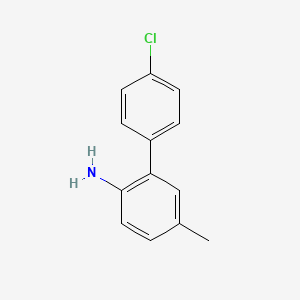

![5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2954449.png)

![3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2954450.png)

![1-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-N-methylethanamine;dihydrochloride](/img/structure/B2954451.png)

![N-(3-nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2954456.png)